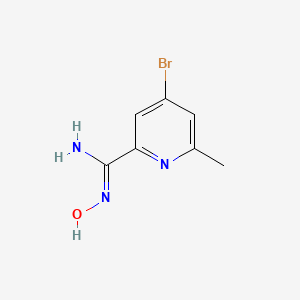
4-Bromo-5-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are structural isomers of quinolines and are known for their presence in various natural products and biologically active molecules. The incorporation of bromine and trifluoromethyl groups into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-5-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Trifluoromethyl-3,4-dihydroisoquinoline: Synthesized via cyclization reactions and shares similar structural features.
4-Bromo-2-(trifluoromethyl)quinoline: Another compound with a bromine and trifluoromethyl group, but with a quinoline core.
Uniqueness: 4-Bromo-5-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H5BrF3N |
|---|---|
Peso molecular |
276.05 g/mol |
Nombre IUPAC |
4-bromo-5-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-8-5-15-4-6-2-1-3-7(9(6)8)10(12,13)14/h1-5H |
Clave InChI |
YMKJYGTYFYGAHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C(=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)

![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)




![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)



